Nitrofurantoïne

Vue d'ensemble

Description

Nitrofurantoin is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat and prevent lower urinary tract infections, such as cystitis. Nitrofurantoin is effective against a range of bacteria, including Escherichia coli and Staphylococcus saprophyticus . It is available in various forms, including capsules, tablets, and liquid .

Mécanisme D'action

Target of Action

Nitrofurantoin’s primary targets are bacterial cells, specifically those causing urinary tract infections . The drug acts on multiple targets within these cells, making it more resistant to the development of bacterial resistance .

Mode of Action

Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action disrupts vital processes in the bacterial cells, leading to their death .

Biochemical Pathways

The biochemical pathways affected by nitrofurantoin include the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . By inhibiting these pathways, nitrofurantoin disrupts the normal functioning of bacterial cells, preventing their growth and proliferation .

Pharmacokinetics

Nitrofurantoin has a bioavailability of 38.8-44.3% . It reaches a maximum concentration (Cmax) of 0.875-0.963mg/L with an area under the curve (AUC) of 2.21-2.42mg*h/L . The drug is rapidly eliminated from the plasma, with a half-life of 20 minutes . It is excreted through the kidneys and bile duct . Taking nitrofurantoin with food increases its absorption and the duration of therapeutic concentrations in the urine .

Result of Action

The result of nitrofurantoin’s action is the death of bacterial cells causing urinary tract infections . By inhibiting vital processes and disrupting the normal functioning of these cells, nitrofurantoin prevents their growth and proliferation, leading to their eventual death .

Action Environment

The action of nitrofurantoin is influenced by the environment within the urinary tract. The drug is more effective in acidic urine, where it is better absorbed and achieves higher concentrations . Additionally, nitrofurantoin’s efficacy is enhanced when taken with food, which increases its absorption and prolongs therapeutic concentrations in the urine .

Applications De Recherche Scientifique

Nitrofurantoin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of nitrofuran derivatives.

Biology: Researchers use nitrofurantoin to investigate bacterial resistance mechanisms and the effects of antibacterial agents on microbial populations.

Industry: It is used in the development of antibacterial coatings for medical devices and urinary catheters.

Analyse Biochimique

Biochemical Properties

Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates interact with various bacterial biomolecules, including enzymes and proteins, altering their function and inhibiting key biochemical reactions . The interactions inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein .

Cellular Effects

Nitrofurantoin’s cellular effects are primarily observed in bacterial cells, where it inhibits several vital processes. It interferes with protein and cell wall synthesis, DNA and RNA synthesis, and aerobic energy metabolism . This broad-spectrum activity makes Nitrofurantoin effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of Nitrofurantoin involves its conversion by bacterial nitroreductases into reactive intermediates . These intermediates inactivate or alter bacterial ribosomal proteins leading to inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis .

Temporal Effects in Laboratory Settings

Nitrofurantoin exhibits good clinical and microbiological efficacy for urinary tract infections, with clinical cure rates varying between 79% and 92% . If given for only 3 days, Nitrofurantoin’s clinical efficacy was diminished (61%–70%) . Toxicity was infrequent, mild, reversible, and predominantly gastrointestinal .

Dosage Effects in Animal Models

In animal models, specifically dogs and cats, Nitrofurantoin is administered at a dosage of 4.4 mg/kg, orally, every 8 hours for 4–10 days . Adverse effects are not common at usual dosages, but nausea, vomiting, and diarrhea can develop .

Metabolic Pathways

Nitrofurantoin undergoes a process of activation in the liver, where it is metabolized into active acetylated metabolites . These metabolites are then distributed to the urinary tract, where they exert their antimicrobial effects by interfering with bacterial protein and DNA synthesis .

Transport and Distribution

After oral administration, Nitrofurantoin is rapidly metabolized in renal tissues and is rapidly excreted into the urine via glomerular filtration and tubular secretion . It reaches therapeutic levels exclusively in the urinary tract and is not suitable for treating infections outside of the urinary system .

Subcellular Localization

The subcellular localization of Nitrofurantoin is primarily within the urinary tract due to its rapid excretion into the urine . This localization allows Nitrofurantoin to exert its antimicrobial effects effectively against urinary tract infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of nitrofurantoin involves several steps. One common method includes the hydrolysis of 5-nitrofurfural diethyl ester in the presence of hydrochloric acid and purified water at 60-70°C. The hydrolyzed product is then reacted with aminohydantoin at 90-95°C under reflux conditions, followed by washing and purification to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of nitrofurantoin is optimized for large-scale production. The process involves the use of reverse osmosis membrane reaction devices and precise temperature control to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Nitrofurantoin undergoes various chemical reactions, including:

Reduction: Nitrofurantoin can be reduced by bacterial nitroreductases to form reactive intermediates.

Oxidation: It can also undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Bacterial nitroreductases are commonly used to reduce nitrofurantoin.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Major Products Formed: The reduction of nitrofurantoin leads to the formation of electrophilic intermediates that inhibit bacterial growth by targeting DNA, RNA, and protein synthesis .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: A fluoroquinolone antibiotic used to treat a variety of infections.

Trimethoprim/Sulfamethoxazole: A combination antibiotic used to treat urinary tract infections and other bacterial infections.

Furazolidone: Another nitrofuran derivative used to treat bacterial diarrhea and Helicobacter pylori infections

Uniqueness of Nitrofurantoin: Nitrofurantoin is unique due to its specific use in treating urinary tract infections and its low risk of inducing bacterial resistance. Unlike ciprofloxacin and trimethoprim/sulfamethoxazole, nitrofurantoin is primarily bacteriostatic but can be bactericidal at high concentrations .

Propriétés

IUPAC Name |

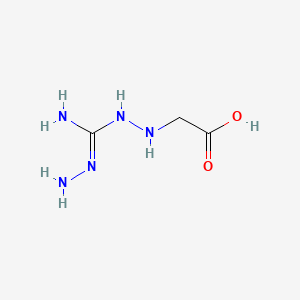

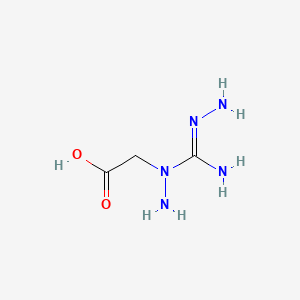

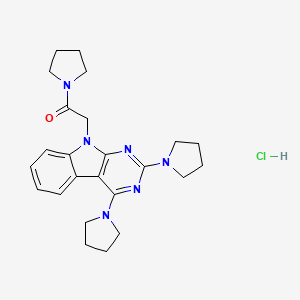

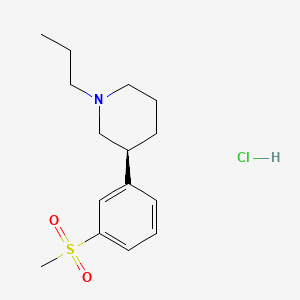

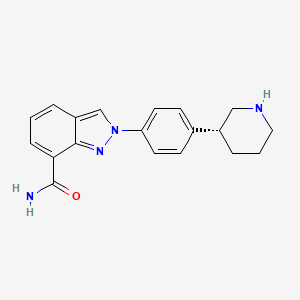

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQHRVNIOXGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020972 | |

| Record name | Nitrofurantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED., THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS. | |

| Details | COMBS GF JR; PROC-CORNELL NUTR CONF FEED MANUF: 9 (1979) | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder | |

CAS No. |

67-20-9 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrofurantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrofurantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 °F (decomposes) (NTP, 1992), 263 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.